molecular formula C6H9N3O B14000583 N'1-(1-Methylethylidene)-2-cyanoethanohydrazide CAS No. 4974-42-9

N'1-(1-Methylethylidene)-2-cyanoethanohydrazide

Cat. No.: B14000583
CAS No.: 4974-42-9
M. Wt: 139.16 g/mol
InChI Key: OYEOCJGDARARGK-UHFFFAOYSA-N
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Description

N’1-(1-Methylethylidene)-2-cyanoethanohydrazide is a chemical compound with a unique structure that includes a cyano group and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-(1-Methylethylidene)-2-cyanoethanohydrazide typically involves the reaction of isopropylidene hydrazine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of N’1-(1-Methylethylidene)-2-cyanoethanohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’1-(1-Methylethylidene)-2-cyanoethanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted hydrazides or amides.

Scientific Research Applications

Chemistry

In chemistry, N’1-(1-Methylethylidene)-2-cyanoethanohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable tool in drug discovery and development.

Medicine

In medicine, N’1-(1-Methylethylidene)-2-cyanoethanohydrazide derivatives are being explored for their potential therapeutic effects. These compounds may act as enzyme inhibitors or receptor modulators, providing new avenues for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and versatility make it suitable for a wide range of applications, from adhesives to electronic materials.

Mechanism of Action

The mechanism of action of N’1-(1-Methylethylidene)-2-cyanoethanohydrazide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with enzymes or receptors, while the hydrazide moiety can participate in covalent bonding with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’1-(1-Methylethylidene)-2-cyanoethanohydrazide: Unique due to its combination of cyano and hydrazide groups.

    N’1-(1-Methylethylidene)-2-cyanoethanohydrazine: Similar structure but lacks the hydrazide moiety.

    N’1-(1-Methylethylidene)-2-cyanoethanamide: Similar structure but lacks the hydrazine moiety.

Uniqueness

N’1-(1-Methylethylidene)-2-cyanoethanohydrazide stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4974-42-9

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-cyano-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C6H9N3O/c1-5(2)8-9-6(10)3-4-7/h3H2,1-2H3,(H,9,10)

InChI Key

OYEOCJGDARARGK-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CC#N)C

Origin of Product

United States

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